11-Fold Uroselectivity Advantage Over ST-1059 in In Vivo Intraurethral Pressure Model
In anesthetized dogs, Garomefrine hydrochloride (NS-49) demonstrated 11-fold higher selectivity for increasing intraurethral pressure (IUP) relative to blood pressure elevation, compared to the non-selective α1-agonist ST-1059 (the active metabolite of midodrine). While NS-49 significantly increased IUP at doses as low as 0.3 µg/kg i.v. without affecting blood pressure, ST-1059 required 30 µg/kg or higher to increase both IUP and blood pressure concurrently [1]. This quantifiable selectivity advantage underscores the compound's utility in isolating urethral α1A-mediated effects from systemic cardiovascular responses.
| Evidence Dimension | Uroselectivity Index (IUP/BP response ratio) |
|---|---|
| Target Compound Data | NS-49: 11-fold selectivity for IUP over BP |
| Comparator Or Baseline | ST-1059: Baseline selectivity (1.0) |
| Quantified Difference | 11-fold greater selectivity |
| Conditions | Anesthetized dog model; intravenous administration; IUP and mean arterial pressure measured simultaneously |
Why This Matters
This quantitative uroselectivity enables researchers to study urethral contractility without confounding systemic cardiovascular effects, a critical requirement for lower urinary tract pharmacology experiments.
- [1] Taniguchi N, Hamada K, Ogasawara T, Ukai Y, Yoshikuni Y, Kimura K. NS-49, an alpha 1A-adrenoceptor agonist, selectively increases intraurethral pressure in dogs. Eur J Pharmacol. 1996;318(1):117-22. doi:10.1016/s0014-2999(96)00766-2. PMID: 9007522. View Source
